molecular formula C14H18N+ B11621859 N,N-dimethyl-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-aminium

N,N-dimethyl-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-aminium

Cat. No.: B11621859
M. Wt: 200.30 g/mol
InChI Key: ZESAOAIKQFAOEO-UHFFFAOYSA-N
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Description

DIMETHYL(3-PHENYLPROP-2-YN-1-YL)(PROP-2-EN-1-YL)AZANIUM is a quaternary ammonium compound characterized by the presence of both phenylpropynyl and propenyl groups attached to a dimethylazanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL(3-PHENYLPROP-2-YN-1-YL)(PROP-2-EN-1-YL)AZANIUM typically involves the alkylation of dimethylamine with 3-phenylprop-2-yn-1-yl bromide and prop-2-en-1-yl bromide. The reaction is carried out in an anhydrous solvent such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of DIMETHYL(3-PHENYLPROP-2-YN-1-YL)(PROP-2-EN-1-YL)AZANIUM can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL(3-PHENYLPROP-2-YN-1-YL)(PROP-2-EN-1-YL)AZANIUM undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Halides, nucleophiles, anhydrous solvents, reflux conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated amines.

    Substitution: New quaternary ammonium compounds.

Mechanism of Action

The mechanism of action of DIMETHYL(3-PHENYLPROP-2-YN-1-YL)(PROP-2-EN-1-YL)AZANIUM involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function . The molecular targets include membrane lipids and various enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL(3-PHENYLPROP-2-YN-1-YL)(PROP-2-EN-1-YL)AZANIUM is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H18N+

Molecular Weight

200.30 g/mol

IUPAC Name

dimethyl-(3-phenylprop-2-ynyl)-prop-2-enylazanium

InChI

InChI=1S/C14H18N/c1-4-12-15(2,3)13-8-11-14-9-6-5-7-10-14/h4-7,9-10H,1,12-13H2,2-3H3/q+1

InChI Key

ZESAOAIKQFAOEO-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC=C)CC#CC1=CC=CC=C1

Origin of Product

United States

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